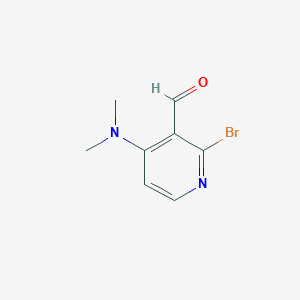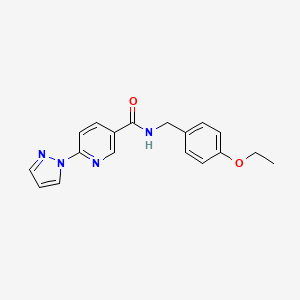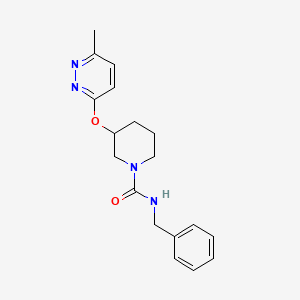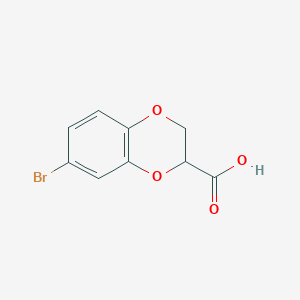
2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-4-(dimethylamino)pyridine-3-carbaldehyde” is a chemical compound with the linear formula C8H9BRN2O . It has a molecular weight of 229.08 . The compound is typically available in a pale-yellow to yellow-brown solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 229.08 . It appears as a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Antioxidant Properties
A study reported the synthesis and examination of a series of 6-substituted-2,4-dimethyl-3-pyridinols with notable antioxidant properties. These compounds were synthesized from a 3-bromopyridine precursor, involving a low-temperature aryl bromide-to-alcohol conversion. The study revealed that some of the newly synthesized pyridinols are among the most effective phenolic chain-breaking antioxidants reported, indicating their potential application in combating oxidative stress-related diseases (Wijtmans et al., 2004).
Organometallic Chemistry
Research into dimethylindium-pyridine-2-carbaldehyde oximate has elucidated the molecular structure of this compound, showcasing its application in the field of organometallic chemistry. The study provides insights into the coordination chemistry of indium and its potential utility in the synthesis of novel organometallic frameworks (Shearer et al., 1980).
Synthesis of Macrocyclic Antibiotics
Another study demonstrated the convenient synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of a macrocyclic antibiotic, GE 2270 A. This research highlights the compound's significance in the development of new antibiotics, showcasing its relevance in medicinal chemistry (Okumura et al., 1998).
Catalysis and Polymerization
The application of 2-pyridinecarbaldehyde imines in atom transfer radical polymerization, as an alternative to bipyridines, with copper(I) bromides and alkyl bromides, indicates the role of such compounds in polymer science. This method highlights the versatility and efficiency of using these compounds in catalyzing polymerization reactions, leading to new materials with potential applications in various industries (Haddleton et al., 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been reported to target the p38α mitogen-activated protein (map) kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds targeting the p38α map kinase are known to modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Result of Action
Inhibitors of p38α map kinase, a potential target of this compound, can modulate cellular processes and potentially reduce the release of pro-inflammatory cytokines .
Propriétés
IUPAC Name |
2-bromo-4-(dimethylamino)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZALPWRMJFDGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2759885.png)
![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)
![1-ethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2759889.png)



![N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2759893.png)
![N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759895.png)




